molecular formula C10H8Cl2N2O2 B120542 2,4-Dichloro-6,7-dimethoxyquinazoline CAS No. 27631-29-4

2,4-Dichloro-6,7-dimethoxyquinazoline

Cat. No. B120542
Key on ui cas rn: 27631-29-4
M. Wt: 259.09 g/mol
InChI Key: DGHKCBSVAZXEPP-UHFFFAOYSA-N
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Patent
US04102885

Procedure details

One ml. of N,N-dimethylaniline is added to 10 ml. of phosphorus oxychloride at 20°-25°. After a period of 5 min. 1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea (0.785 g., 2.4 mmole) is added and the solution heated to reflux for a period of 4 hours. After the reflux period, excess phosphorus oxychloride is removed under reduced pressure providing a dark oily residue which is dissolved in chloroform. The chloroform solution is added cautiously to an ice/water mixture and after 10 min. the organic layer is separated and the aqueous phase extracted with additional chloroform. Combined chloroform extracts are sequentially washed with water, aqueous 1.0 N hydrochloric acid, water, aqueous 0.5 N sodium hydroxide and finally water. After drying the solution over sodium sulfate, the chloroform extract is concentrated under reduced pressure to provide 0.92 g. of a yellow-brown solid. Chromatographic purification of this material employing an aluminum oxide column eluted with toluene affords 0.504 g. of yellow solid. Trituration of this material with cold ethanol affords 0.368 g. (58% yield) of 2,4-dichloro-6,7-dimethoxyquinazoline, m.p. 175°-177°; mixture melting point (174°-177°; with sample: m.p. 158.5°-162°, prepared according to Curd, et al., J. Chem. Soc., 1765, (1948) and otherwise identical according to infrared, nuclear magnetic resonance and vaporphase chromatograph analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea
Quantity
0.785 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:12])=O.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([NH:25][C:26]([NH:28]C(OC2C=CC=CC=2)=O)=O)[CH:20]=[CH:21][C:22]=1[O:23][CH3:24].C(O)C.[CH:41]([Cl:44])(Cl)Cl>>[Cl:12][C:26]1[N:28]=[C:41]([Cl:44])[C:20]2[C:19](=[CH:18][C:17]([O:16][CH3:15])=[C:22]([O:23][CH3:24])[CH:21]=2)[N:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea
Quantity
0.785 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)NC(=O)NC(=O)OC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20°-25°
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a period of 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the reflux period, excess phosphorus oxychloride is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
providing a dark oily residue which
CUSTOM
Type
CUSTOM
Details
is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with additional chloroform
WASH
Type
WASH
Details
Combined chloroform extracts are sequentially washed with water, aqueous 1.0 N hydrochloric acid, water, aqueous 0.5 N sodium hydroxide and finally water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the solution over sodium sulfate
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide 0.92 g
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of this material
WASH
Type
WASH
Details
eluted with toluene
CUSTOM
Type
CUSTOM
Details
affords 0.504 g

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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